N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941957-24-0) is a fully synthetic small molecule (C₁₂H₈N₄O₅S, MW 320.28 g/mol) that fuses a 4-methoxy-6-nitro-1,3-benzothiazole core with a 1,2-oxazole-5-carboxamide side chain via an amide linkage at the 2-position. The compound is cataloged as a research-grade screening compound (typical purity ≥95%) and is listed in the ZINC database (ZINC84642) with no known biological activity reported in ChEMBL or any peer-reviewed publication as of the latest database release.

Molecular Formula C12H8N4O5S
Molecular Weight 320.28 g/mol
CAS No. 941957-24-0
Cat. No. B3309396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
CAS941957-24-0
Molecular FormulaC12H8N4O5S
Molecular Weight320.28 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=NO3
InChIInChI=1S/C12H8N4O5S/c1-20-8-4-6(16(18)19)5-9-10(8)14-12(22-9)15-11(17)7-2-3-13-21-7/h2-5H,1H3,(H,14,15,17)
InChIKeyQGMQGWPCVVSGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941957-24-0): Structural Identity and Procurement Baseline


N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 941957-24-0) is a fully synthetic small molecule (C₁₂H₈N₄O₅S, MW 320.28 g/mol) that fuses a 4-methoxy-6-nitro-1,3-benzothiazole core with a 1,2-oxazole-5-carboxamide side chain via an amide linkage at the 2-position . The compound is cataloged as a research-grade screening compound (typical purity ≥95%) and is listed in the ZINC database (ZINC84642) with no known biological activity reported in ChEMBL or any peer-reviewed publication as of the latest database release [1]. Its calculated physicochemical profile includes a logP of approximately 1.26, a topological polar surface area (tPSA) of 127 Ų, one hydrogen-bond donor, and seven hydrogen-bond acceptors [1].

Why N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Benzothiazole-oxazole carboxamide hybrids are not a uniform compound class; even minor substitutions on the benzothiazole ring or the heterocyclic carboxamide moiety can drastically alter physicochemical properties, target engagement potential, and synthetic tractability. N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is distinguished by the simultaneous presence of an electron-donating 4-methoxy group, an electron-withdrawing 6-nitro group, and an unsubstituted 1,2-oxazole-5-carboxamide side chain . The closest des-nitro/des-methoxy analog, N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919758-82-0), has a substantially lower molecular weight (245.26 vs. 320.28 g/mol) and differs in hydrogen-bonding capacity, lipophilicity, and electronic surface potential . A structurally related screening hit, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide, displayed only marginal activity (EC₅₀ >55,700 nM) against human EIF2AK3 kinase, indicating that the 4-methoxy-6-nitro-benzothiazole scaffold alone is insufficient to confer potent target engagement [1]. Because the target compound has no published activity data of its own [2], its value proposition resides entirely in its unique structural vector—combining a nitro group amenable to further reduction/functionalization with an oxazole ring capable of bioisosteric replacement—making it non-interchangeable with analogs lacking either the nitro, the methoxy, or the oxazole moiety.

Quantitative Differential Evidence for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide Against Closest Analogs


Structural Differentiation: 4-Methoxy-6-nitro Substitution Pattern Versus Unsubstituted Benzothiazole-Oxazole Carboxamide

The target compound incorporates both a 4-methoxy and a 6-nitro group on the benzothiazole ring, whereas the closest unsubstituted analog, N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919758-82-0), bears no substituents on the benzothiazole core . This substitution pattern introduces a strong electron-withdrawing nitro group and an electron-donating methoxy group, creating a dipolar scaffold not present in the comparator .

Medicinal Chemistry Scaffold Differentiation Chemical Library Design

Physicochemical Property Differentiation: logP, tPSA, and Hydrogen-Bonding Profile Versus Unsubstituted Analog

The target compound exhibits a calculated logP of 1.26, a tPSA of 127 Ų, one H-bond donor, and seven H-bond acceptors [1]. In contrast, the unsubstituted analog N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919758-82-0) has a molecular formula of C₁₁H₇N₃O₂S (MW 245.26), implying fewer heteroatoms and a lower H-bond acceptor count . The increased tPSA and additional H-bond acceptors of the target compound derive directly from the nitro and methoxy substituents, which may alter membrane permeability and solubility profiles relative to the comparator.

Drug-likeness Physicochemical Profiling ADME Prediction

Kinase Screening Profile: Class-Level Inference from a 4-Methoxy-6-nitro-benzothiazole Analog Against EIF2AK3

A closely related analog sharing the identical 4-methoxy-6-nitro-1,3-benzothiazol-2-amine scaffold—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide—was tested in a PubChem BioAssay (AID 1528) against human eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3/PERK) and returned an EC₅₀ >55,700 nM, indicating only marginal activity [1]. Because the target compound has no reported activity of its own [2], this class-level datum suggests that the 4-methoxy-6-nitro-benzothiazole core, when paired with a simple alkyl carboxamide, does not produce potent EIF2AK3 inhibition; the 1,2-oxazole-5-carboxamide side chain in the target compound may alter this profile, but no confirmatory data exist.

Kinase Inhibition EIF2AK3/PERK Screening Hit Characterization

Synthetic Tractability: Nitro Group as a Versatile Functional Handle Versus Non-Nitro Analogs

The 6-nitro substituent on the benzothiazole ring of the target compound constitutes a synthetic handle that can be selectively reduced to a primary amine (6-NH₂) or further derivatized via diazotization, acylation, or reductive amination. In contrast, the des-nitro comparator N-(1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide (CAS 919758-82-0) lacks this functional group entirely . Similarly, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313404-27-2) contains the nitro group but replaces the oxazole with a phenyl ring, eliminating the heterocyclic carboxamide vector . The target compound uniquely combines the reducible nitro handle with the oxazole ring, offering two orthogonal sites for chemical elaboration.

Synthetic Chemistry Late-Stage Functionalization Derivatization Potential

Purity and Procurement Baseline: 95%+ Purity Specification Versus Comparable Screening Compounds

The target compound is commercially available with a documented purity specification of ≥95% (Catalog No. CM957556) . While this purity level is standard for research-grade screening compounds in the benzothiazole carboxamide class , it provides a defined quality baseline for procurement. The compound is listed as in-stock in the ZINC database (since 2015) [1], confirming sustained commercial availability, which is not guaranteed for all close structural analogs.

Compound Procurement Quality Specification Screening Library

Recommended Research and Procurement Application Scenarios for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide


Focused Library Design: Scaffold with Dual Orthogonal Derivatization Handles

The simultaneous presence of a reducible 6-nitro group and a 1,2-oxazole-5-carboxamide moiety makes this compound a strategic starting point for generating focused libraries via sequential, orthogonal chemistry. The nitro group can be selectively reduced to a primary amine for amide coupling or sulfonamide formation, while the oxazole ring can undergo electrophilic substitution or serve as a bioisostere for further modification. This dual-handle architecture is not available in analogs that lack either the nitro group (e.g., CAS 919758-82-0) or the oxazole ring (e.g., CAS 313404-27-2) .

Screening Collection Expansion: Structurally Unique Benzothiazole-Oxazole Vector

The ZINC database confirms this compound has no known biological activity and has not appeared in any peer-reviewed publication . For organizations seeking to expand the structural diversity of their screening collections with novel, underexplored chemotypes, this compound offers a genuinely untested benzothiazole-oxazole hybrid scaffold. Its 4-methoxy-6-nitro substitution pattern and 1,2-oxazole-5-carboxamide side chain represent a unique vector within benzothiazole chemical space that is not represented by commonly screened analogs .

Structure-Activity Relationship (SAR) Studies: Probing the Role of the 1,2-Oxazole-5-carboxamide Moiety

The class-level inference from BindingDB data on N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (EC₅₀ >55,700 nM against EIF2AK3) suggests that the 4-methoxy-6-nitro-benzothiazole core, when paired with a simple alkyl carboxamide, does not confer potent kinase inhibition. This makes the target compound—bearing a 1,2-oxazole-5-carboxamide instead of an alkyl carboxamide—an ideal tool compound for SAR studies aimed at determining whether the heterocyclic carboxamide moiety can rescue or enhance target engagement relative to the inactive alkyl carboxamide comparator.

Medicinal Chemistry Hit Expansion: Nitro-Reduction Route to 6-Amino Derivatives

The 6-nitro group provides a direct synthetic route to 6-amino-benzothiazole derivatives via catalytic hydrogenation or chemical reduction . The resulting 6-amino congener would introduce a third hydrogen-bond donor/acceptor site and enable further diversification through amide, urea, or sulfonamide formation. This strategy is not accessible from the des-nitro analog (CAS 919758-82-0), positioning the target compound as a gateway intermediate for generating 6-substituted benzothiazole-oxazole carboxamide libraries.

Quote Request

Request a Quote for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.